(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with two carboxylic acid groups, one of which is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method is the reaction of cyclopropane-1,2-dicarboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of the desired compound with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions include substituted cyclopropane derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1,2-dicarboxylic acid: Lacks the chlorocarbonyl group but shares the cyclopropane core.
2-Chlorocyclopropane-1-carboxylic acid: Similar structure but with only one carboxylic acid group.
Cyclopropane-1-carboxylic acid: Simplest form with a single carboxylic acid group
Uniqueness
(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a chlorocarbonyl group and a carboxylic acid group on the cyclopropane ring.
Properties
CAS No. |
74177-20-1 |
---|---|
Molecular Formula |
C5H5ClO3 |
Molecular Weight |
148.54 g/mol |
IUPAC Name |
(1R,2R)-2-carbonochloridoylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H5ClO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,8,9)/t2-,3-/m1/s1 |
InChI Key |
FATPGDVSKWCEGI-PWNYCUMCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)Cl)C(=O)O |
Canonical SMILES |
C1C(C1C(=O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.